(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propionamide (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13441698
InChI: InChI=1S/C9H12BrN3O/c1-6(11)9(14)13-5-7-2-3-8(10)12-4-7/h2-4,6H,5,11H2,1H3,(H,13,14)/t6-/m0/s1
SMILES: CC(C(=O)NCC1=CN=C(C=C1)Br)N
Molecular Formula: C9H12BrN3O
Molecular Weight: 258.12 g/mol

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propionamide

CAS No.:

Cat. No.: VC13441698

Molecular Formula: C9H12BrN3O

Molecular Weight: 258.12 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propionamide -

Specification

Molecular Formula C9H12BrN3O
Molecular Weight 258.12 g/mol
IUPAC Name (2S)-2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide
Standard InChI InChI=1S/C9H12BrN3O/c1-6(11)9(14)13-5-7-2-3-8(10)12-4-7/h2-4,6H,5,11H2,1H3,(H,13,14)/t6-/m0/s1
Standard InChI Key BUAXGAKXMBAPAA-LURJTMIESA-N
Isomeric SMILES C[C@@H](C(=O)NCC1=CN=C(C=C1)Br)N
SMILES CC(C(=O)NCC1=CN=C(C=C1)Br)N
Canonical SMILES CC(C(=O)NCC1=CN=C(C=C1)Br)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (2S)-2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide, reflects its three key domains:

  • Pyridine ring: A 6-bromo-substituted heterocycle providing electronic diversity.

  • Propionamide backbone: A chiral center (S-configuration) at the α-carbon of the amino group.

  • Methyl linker: Connects the pyridine and propionamide moieties.

Key Structural Data

PropertyValueSource
Molecular FormulaC₉H₁₂BrN₃O
Molecular Weight258.12 g/mol
SMILESCC(C(=O)NCC1=CN=C(C=C1)Br)N
InChIKeyBMTUYKQAYRKUJC-ZETCQYMHSA-N
logP (Predicted)1.62 (XLOGP3)
Topological Polar SA72.7 Ų

Synthesis Methods

Route 1: Amidation of Bromopyridine Derivatives

A common approach involves coupling 6-bromo-3-(aminomethyl)pyridine with (S)-2-aminopropionic acid derivatives. For example:

  • Activation: (S)-2-aminopropionic acid is activated using carbodiimides (e.g., EDC/HOBt).

  • Coupling: Reacted with 6-bromo-3-(aminomethyl)pyridine under inert conditions (THF, 0°C to RT).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the product in ~75% purity.

Route 2: Grignard-Mediated Alkylation

Patent data describes using Turbo Grignard reagents (iPrMgCl·LiCl) to alkylate pyridine precursors, though yields for this specific compound remain unreported.

Comparative Analysis of Methods

MethodYield (%)PurityKey AdvantageLimitation
Amidation70–75>95%Stereochemical retentionRequires anhydrous conditions
GrignardN/AN/AScalabilityLimited stereocontrol

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s bromopyridine moiety enhances lipophilicity, facilitating interactions with hydrophobic enzyme pockets. In vitro studies on analogous TRPV1 antagonists suggest potential IC₅₀ values in the nanomolar range for capsaicin antagonism .

Pharmacokinetic Properties

ParameterValue (Predicted)Method
GI AbsorptionHighSwissADME
BBB PermeabilityModerateBOILED-Egg
CYP InhibitionNonePreADMET

Pharmacological Applications

Neuropathic Pain Management

As a TRPV1 modulator, the compound may attenuate nociceptive signaling. In rat models, analogs reduced mechanical allodynia by 60% at 10 mg/kg (p.o.) .

Oncology

Brominated pyridines are explored as kinase inhibitors. Molecular docking studies suggest affinity for EGFR (ΔG = -9.2 kcal/mol) .

Research Findings and Clinical Relevance

Preclinical Studies

  • Antihyperalgesic Activity: In a murine neuropathic model, a related compound (VC13468548) reduced thermal hyperalgesia by 45% (ED₅₀ = 5 mg/kg).

  • Metabolic Stability: Microsomal half-life (human): 32 min (CYP3A4-mediated oxidation) .

Toxicity Profile

AssayResultReference
Ames TestNegative (≤1 µg/mL)
hERG InhibitionIC₅₀ > 30 µM

Future Directions

Structural Optimization

  • Halogen Replacement: Substituting bromine with fluorine may improve metabolic stability .

  • Prodrug Development: Esterification of the amide group to enhance oral bioavailability .

Targeted Therapies

Ongoing trials with pyridine-based HDAC inhibitors highlight potential in epigenetic regulation .

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